molecular formula C10H12N4O4S B608721 LY2812223 CAS No. 1311385-20-2

LY2812223

Cat. No.: B608721
CAS No.: 1311385-20-2
M. Wt: 284.29 g/mol
InChI Key: YSOWRGMLMZQSBX-AVUIYAGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LY2812223, also known as (1R,2S,4R,5R,6R)-2-amino-4-(1H-1,2,4-triazol-3-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, is a highly potent and functionally selective agonist for the metabotropic glutamate receptor 2 (mGlu2). This compound was identified through structure-activity studies from the potent mGlu2/3 receptor agonist LY354740 . This compound has been extensively studied for its pharmacological properties in both animal and human brain tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LY2812223 involves multiple steps, starting from commercially available starting materials The key steps include the formation of the bicyclo[31The reaction conditions typically involve the use of strong acids and bases, as well as various organic solvents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as the laboratory synthesis but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

LY2812223 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their pharmacological properties and potential therapeutic applications .

Scientific Research Applications

LY2812223 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the pharmacology of metabotropic glutamate receptors.

    Biology: Employed in studies to understand the role of mGlu2 receptors in various biological processes.

    Medicine: Investigated for its potential therapeutic effects in neurological and psychiatric disorders, such as schizophrenia and anxiety.

    Industry: Utilized in the development of new drugs targeting mGlu2 receptors.

Mechanism of Action

LY2812223 exerts its effects by selectively binding to and activating the mGlu2 receptor. This activation leads to the modulation of various intracellular signaling pathways, including the inhibition of cyclic adenosine monophosphate (cAMP) production and the activation of G protein-coupled receptor (GPCR) signaling. The compound’s selectivity for mGlu2 over mGlu3 receptors is a key aspect of its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its high selectivity for the mGlu2 receptor, which distinguishes it from other similar compounds that may also target mGlu3 receptors. This selectivity makes this compound a valuable tool for studying the specific role of mGlu2 receptors in various physiological and pathological processes .

Properties

IUPAC Name

(1R,2S,4R,5R,6R)-2-amino-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O4S/c11-10(8(17)18)1-3(19-9-12-2-13-14-9)4-5(6(4)10)7(15)16/h2-6H,1,11H2,(H,15,16)(H,17,18)(H,12,13,14)/t3-,4+,5+,6+,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOWRGMLMZQSBX-AVUIYAGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C(C2C1(C(=O)O)N)C(=O)O)SC3=NC=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]2[C@@H]([C@H]2[C@@]1(C(=O)O)N)C(=O)O)SC3=NC=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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